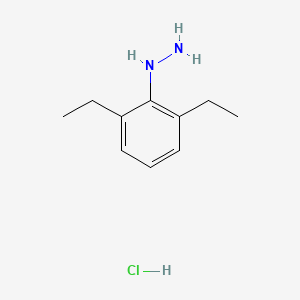

(2,6-Diethylphenyl)hydrazine hydrochloride

Description

Significance of Hydrazine (B178648) Derivatives in Organic Synthesis

Hydrazine derivatives are a cornerstone of modern organic synthesis, primarily serving as precursors for the formation of a wide variety of heterocyclic compounds. nih.govresearchgate.net Their value stems from the reactive N-N bond and the nucleophilic nature of the nitrogen atoms, which allows them to participate in a diverse range of chemical reactions. nih.gov They are instrumental in the synthesis of numerous biologically active molecules, including indoles, pyrazoles, indazoles, and triazoles, which are core structures in many pharmaceuticals and agrochemicals. nih.govresearchgate.net

The versatility of hydrazine derivatives is further highlighted by their application as arylation agents in various cross-coupling reactions. nih.gov In these reactions, they can act as environmentally friendly alternatives to traditional organohalides, as the by-products are often nitrogen gas and water. nih.gov

Historical Context and Evolution of Arylhydrazine Research

The study of arylhydrazines dates back to the late 19th century, with the pioneering work of Emil Fischer. His discovery of the Fischer indole (B1671886) synthesis in 1883, a reaction that produces indoles from arylhydrazines and carbonyl compounds, was a landmark achievement that continues to be a fundamental tool in organic chemistry. thermofisher.comsharif.edursc.org This reaction opened the door to the synthesis of a vast array of indole-containing natural products and synthetic molecules with significant biological activity. rsc.org

Over the decades, research into arylhydrazines has expanded significantly. Initially focused on their role in the synthesis of dyes and pharmaceuticals, the scope of their application has grown to include their use as versatile building blocks in materials science and as ligands in coordination chemistry. Modern advancements have led to the development of new catalytic systems and reaction conditions that have enhanced the efficiency and scope of reactions involving arylhydrazines. researchgate.net

Positioning of (2,6-Diethylphenyl)hydrazine Hydrochloride within the Broader Arylhydrazine Landscape

Within the diverse family of arylhydrazines, this compound stands out as a specialized reagent with distinct applications, most notably in the pharmaceutical industry. Its unique characteristic lies in the steric hindrance provided by the two ethyl groups at the ortho positions of the phenyl ring. This steric bulk plays a crucial role in directing the regioselectivity of certain reactions, particularly the Fischer indole synthesis. thermofisher.comscienceinfo.combyjus.com

The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones can be influenced by several factors, including the substitution pattern of the arylhydrazine. thermofisher.combyjus.com The presence of bulky substituents at the 2 and 6 positions of the phenyl ring, as seen in (2,6-Diethylphenyl)hydrazine, can favor the formation of one regioisomer over another. This level of control is highly valuable in the synthesis of specific target molecules where a particular isomer is required for its desired biological activity.

A prime example of the strategic use of this compound is in the industrial synthesis of the non-steroidal anti-inflammatory drug (NSAID), Etodolac. The synthesis of a key intermediate for Etodolac, 7-ethyltryptophol, is achieved through a Fischer indole synthesis reaction between this compound and a suitable carbonyl compound. The steric hindrance of the diethylphenyl group is instrumental in achieving the desired regiochemical outcome of this reaction, leading to the efficient production of the target intermediate.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 132370-95-7 |

| Molecular Formula | C10H17ClN2 |

| Molecular Weight | 200.71 g/mol |

| Appearance | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| Solubility | Not specified in provided results |

Spectroscopic Data of Related Arylhydrazine Hydrochlorides

While specific spectroscopic data for this compound was not found, the following table provides an example of the kind of data available for a related compound, phenylhydrazine (B124118) hydrochloride, which can offer insights into the expected spectral characteristics.

| Spectroscopic Technique | Key Features for Phenylhydrazine hydrochloride nist.gov |

| Infrared (IR) Spectrum | Characteristic peaks corresponding to N-H stretching, C-H aromatic stretching, and C=C aromatic stretching. The presence of the hydrochloride salt may influence the N-H stretching frequencies. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals in the aromatic region corresponding to the phenyl protons. Signals for the N-H protons, which may be broadened and their chemical shift dependent on solvent and concentration. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the free base (phenylhydrazine) and fragmentation patterns characteristic of the loss of nitrogen and parts of the phenyl ring. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2,6-diethylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-3-8-6-5-7-9(4-2)10(8)12-11;/h5-7,12H,3-4,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLLWONKDNEWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Mechanistic Insights Involving 2,6 Diethylphenyl Hydrazine Hydrochloride

Reactivity of the Hydrazine (B178648) Moiety in Substituted Arylhydrazine Systems

Arylhydrazines (ArNHNH₂) are recognized as ambident nucleophiles, meaning they possess two nucleophilic nitrogen atoms: the α-nitrogen (Nα), which is directly attached to the aryl group, and the β-nitrogen (Nβ). nih.gov The nucleophilicity of these two centers can be influenced by electronic and steric factors. In the case of (2,6-Diethylphenyl)hydrazine, the ethyl groups at the ortho positions of the phenyl ring create significant steric hindrance around the α-nitrogen.

This steric crowding can modulate the reactivity of the hydrazine. For instance, in palladium-catalyzed cross-coupling reactions with hindered aryl halides, higher catalyst loadings are often required to achieve good yields. nih.gov The steric bulk can impede the approach of the hydrazine to the metal center, slowing down the reaction rate. However, the fundamental reactivity of the hydrazine moiety, such as its ability to act as a nucleophile in condensation reactions, remains a key feature of its chemical profile.

Formation and Reactivity of Hydrazone Intermediates

A hallmark reaction of hydrazines is their condensation with carbonyl compounds to form hydrazones. wikipedia.org This reaction is a cornerstone of the utility of (2,6-Diethylphenyl)hydrazine hydrochloride in organic synthesis.

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)

This compound readily reacts with a wide array of aldehydes and ketones to yield the corresponding (2,6-Diethylphenyl)hydrazones. wikipedia.orgwikipedia.org This condensation is typically carried out under acidic conditions, which catalyze the reaction. researchgate.netresearchgate.net The reaction is versatile and accommodates various carbonyl substrates, a critical feature for its application in multi-step syntheses. The formation of the hydrazone is often the initial, and crucial, step in more complex transformations like the Fischer indole (B1671886) synthesis. byjus.com

The general reaction involves the nucleophilic attack of the hydrazine's terminal nitrogen atom on the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. libretexts.org The reaction is generally efficient and high-yielding. researchgate.net

Table 1: Examples of Carbonyl Compounds in Hydrazone Formation This table is for illustrative purposes and does not represent an exhaustive list.

| Carbonyl Compound Type | Specific Example | Resulting Intermediate |

|---|---|---|

| Aliphatic Ketone | Isopropyl methyl ketone | (2,6-Diethylphenyl)hydrazone of isopropyl methyl ketone |

| Cyclic Ketone | 2-Methylcyclohexanone | (2,6-Diethylphenyl)hydrazone of 2-methylcyclohexanone |

| Aldehyde | Acetaldehyde | (2,6-Diethylphenyl)hydrazone of acetaldehyde |

Mechanistic Pathways of Hydrazone Formation

The formation of a hydrazone from a hydrazine and a carbonyl compound proceeds through a well-established nucleophilic addition-elimination mechanism. libretexts.orgnih.gov The reaction is generally acid-catalyzed. sharif.edu

The mechanism can be outlined in the following steps:

Protonation of the Carbonyl Oxygen: In an acidic medium, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The terminal nitrogen atom of the (2,6-Diethylphenyl)hydrazine, acting as a nucleophile, attacks the activated carbonyl carbon. This step leads to the formation of a tetrahedral intermediate known as a carbinolamine.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group.

Dehydration: The intermediate then eliminates a molecule of water. The breakdown of this tetrahedral intermediate is often the rate-limiting step at neutral pH. nih.gov

Deprotonation: The final step is the deprotonation of the nitrogen atom, resulting in the formation of the stable hydrazone product with a C=N double bond.

Applications in Heterocyclic Synthesis

The primary application of the hydrazones derived from this compound is in the synthesis of heterocyclic compounds, most notably indoles via the Fischer indole synthesis.

Fischer Indole Synthesis: Scope and Mechanistic Investigations

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a powerful and widely used method for constructing the indole ring system. wikipedia.orgbyjus.comtestbook.com The reaction involves heating an arylhydrazone with an acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃). sharif.edunih.gov

The use of this compound in this synthesis leads to the formation of indoles with diethyl groups at the 7-position of the indole ring, assuming the cyclization proceeds as expected. The steric hindrance from the diethyl groups can influence the course and efficiency of the cyclization.

The established mechanism for the Fischer indole synthesis involves several key steps: wikipedia.orgnih.gov

Tautomerization: The initially formed hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. byjus.com

researchgate.netresearchgate.net-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a crucial researchgate.netresearchgate.net-sigmatropic rearrangement. This concerted, pericyclic reaction is the key bond-forming step, creating a new C-C bond and breaking the weak N-N bond. byjus.comnih.gov This step is generally considered irreversible.

Rearomatization and Cyclization: The resulting intermediate, a di-imine, rearomatizes. The nucleophilic amine then attacks one of the imine carbons to form a five-membered ring, a cyclic aminoacetal (or aminal). wikipedia.org

Elimination of Ammonia (B1221849): Finally, under acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), followed by aromatization to yield the stable indole product. nih.gov

Isotopic labeling studies have confirmed that the N1 nitrogen of the starting arylhydrazine is incorporated into the final indole ring. nih.gov However, certain substitution patterns on the arylhydrazine can cause the reaction to fail. For example, strong electron-donating substituents can favor a competing heterolytic N-N bond cleavage over the desired researchgate.netresearchgate.net-sigmatropic rearrangement, preventing indole formation. nih.gov

Research has provided evidence for the transient formation of a dienone-imine intermediate during the Fischer indole synthesis. researchgate.net This intermediate is analogous to the dienone intermediate observed in the Claisen rearrangement. The formation of this species is a critical point in the reaction pathway, occurring after the key researchgate.netresearchgate.net-sigmatropic rearrangement. The subsequent steps of cyclization and ammonia elimination proceed from this intermediate to ultimately form the aromatic indole ring. mdpi.com The characterization and understanding of such transient intermediates are crucial for a complete mechanistic picture of this classic reaction.

Influence of Steric and Electronic Factors from Aryl Substituents

The reactivity of arylhydrazines, including this compound, is significantly governed by the steric and electronic properties of the substituents on the aromatic ring. The 2,6-diethylphenyl group imposes considerable steric hindrance around the hydrazine moiety, which can influence reaction pathways and product selectivity.

Steric Effects: The two ethyl groups at the ortho positions of the phenyl ring in (2,6-Diethylphenyl)hydrazine create a crowded environment. This steric bulk can hinder the approach of reactants to the nitrogen atoms. A prominent example of this is in the Fischer indole synthesis, a cornerstone reaction for arylhydrazines. wikipedia.org In this synthesis, the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions yields an indole. wikipedia.org The regioselectivity of this reaction with unsymmetrical ketones is known to be influenced by steric effects, among other factors. byjus.com The bulky 2,6-diethylphenyl group can direct the cyclization to favor the formation of one regioisomer over another by impeding the formation of the more sterically congested intermediate. For instance, attempts to isolate certain intermediates in the Fischer indole synthesis have utilized hydrazines with bulky ortho substituents to slow down subsequent aromatization steps. cdnsciencepub.com

The interplay of these steric and electronic factors is critical in determining the outcome of reactions involving this compound, influencing not only the reaction rates but also the regioselectivity and the stability of intermediates.

Pyrazole (B372694) and Pyrazoline Ring Formation

This compound is a valuable precursor for the synthesis of N-aryl substituted pyrazoles and pyrazolines, which are five-membered nitrogen-containing heterocycles with a wide range of applications. nih.gov

Pyrazole Synthesis: The most common method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound under acidic conditions. youtube.commdpi.comjk-sci.com In this reaction, this compound would react with a 1,3-diketone or a related species. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.commdpi.com The use of the hydrochloride salt provides the acidic medium often required for the reaction. nih.gov

The reaction between an arylhydrazine hydrochloride and a 1,3-dicarbonyl compound can be summarized as follows:

Step 1: Reaction of the hydrazine with one carbonyl group to form a hydrazone.

Step 2: Intramolecular attack of the second nitrogen atom on the remaining carbonyl group.

Step 3: Dehydration to form the stable, aromatic pyrazole ring.

A variety of 1,3-dicarbonyl compounds can be employed, leading to a diverse range of substituted pyrazoles. nih.govmdpi.com

Pyrazoline Synthesis: Pyrazolines, or dihydropyrazoles, are non-aromatic analogues of pyrazoles and are typically synthesized by the reaction of a hydrazine with an α,β-unsaturated aldehyde or ketone. organic-chemistry.orgjocpr.comchim.itsci-hub.se The reaction with this compound would proceed via one of two primary mechanisms: either through an initial Michael-type addition of the hydrazine to the double bond, followed by cyclization, or through the formation of a hydrazone intermediate which then undergoes intramolecular cyclization. chim.itsci-hub.se The specific pathway can depend on the reactants and reaction conditions. chim.it These reactions provide a direct route to 1-(2,6-diethylphenyl)-substituted pyrazolines.

The table below outlines typical reaction conditions for pyrazole and pyrazoline synthesis.

| Product | Reactant for Hydrazine | Typical Conditions | Reference |

|---|---|---|---|

| Pyrazole | 1,3-Dicarbonyl Compound | Acidic catalyst (e.g., from hydrochloride salt), often heated in a solvent like ethanol (B145695). | youtube.commdpi.com |

| Pyrazoline | α,β-Unsaturated Aldehyde or Ketone | Refluxing in a solvent such as ethanol or acetic acid. | jocpr.comchim.it |

Other Nitrogen-Containing Heterocycles (e.g., Indazoles, Triazoles, Quinazolines, Oxadiazolines)

Beyond pyrazoles, this compound serves as a building block for a variety of other nitrogen-containing heterocyclic systems.

Indazoles: Indazoles are bicyclic compounds composed of a benzene (B151609) ring fused to a pyrazole ring. nih.gov Syntheses of indazoles can involve the cyclization of appropriately substituted aryl hydrazones. lookchem.com For example, the reaction of (2,6-Diethylphenyl)hydrazine with 2-halobenzaldehydes or 2-halobenzonitriles, often under transition-metal catalysis, can lead to the formation of 1-(2,6-diethylphenyl)-1H-indazoles. organic-chemistry.org These methods involve intramolecular C-N bond formation to construct the pyrazole portion of the indazole ring system.

Triazoles: Triazoles are five-membered rings containing three nitrogen atoms. The 1,2,4-triazole (B32235) scaffold can be synthesized from hydrazine derivatives. One classical approach is the Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide. scispace.com More direct methods involve the reaction of hydrazines with reagents that provide the remaining carbon and nitrogen atoms. For instance, substituted 1,2,4-triazoles can be prepared by condensing hydrazines with diacylamines (Einhorn-Brunner reaction) or by reacting them with formamide (B127407) under microwave irradiation. scispace.comorganic-chemistry.org The reaction of (2,6-Diethylphenyl)hydrazine with specific precursors can thus yield 1-(2,6-diethylphenyl)-1H-1,2,4-triazoles.

Other Heterocycles: The versatility of the hydrazine functional group allows for its incorporation into a wide array of heterocyclic structures. While specific examples for quinazolines and oxadiazolines starting directly from this compound are less common in general literature, the fundamental reactivity of hydrazines suggests potential pathways. For instance, substituted hydrazines are known to react with various precursors to form rings like 1,3,4-oxadiazoles. chemistryjournal.net The synthesis of such heterocycles often relies on multi-step sequences where the hydrazine moiety is transformed and cyclized with appropriate reagents.

The following table summarizes synthetic approaches to these heterocycles using hydrazine precursors.

| Heterocycle | General Synthetic Precursor(s) for Hydrazine | Key Transformation | Reference |

|---|---|---|---|

| Indazole | 2-Haloaryl Aldehyde/Ketone or Nitrile | Intramolecular C-N bond formation (cyclization) | lookchem.comorganic-chemistry.org |

| 1,2,4-Triazole | Diacylamines, Formamide, Amidines | Condensation/Cyclization | scispace.comorganic-chemistry.org |

Transition Metal-Catalyzed and Oxidative Transformations

In recent years, arylhydrazines have emerged as versatile coupling partners in transition metal-catalyzed reactions, moving beyond their traditional role in heterocycle synthesis. nih.gov These transformations often involve the cleavage of the C–N bond of the hydrazine, which can then participate in various bond-forming reactions.

Arylation Reactions and Cross-Coupling Methodologies

This compound can serve as a source of the 2,6-diethylphenyl group in arylation reactions. These methods provide alternatives to traditional cross-coupling reagents like organoboronic acids or organohalides. nih.gov

Arylhydrazines have been successfully employed as electrophilic partners in a range of cross-coupling reactions, facilitated by transition metal catalysts, most notably palladium. nih.gov

Carbon-Carbon Bond Formation:

Heck-type Reactions: The palladium-catalyzed coupling of arylhydrazines with alkenes has been reported, where the C–N bond is selectively cleaved via oxidative addition to the palladium center, leading to arylated alkenes. nih.gov

Hiyama-type Reactions: Biaryls can be synthesized through the denitrogenative cross-coupling of arylhydrazines with aryl silanes, catalyzed by palladium complexes. nih.gov

Direct Arylation: Phenylhydrazine has been used as an initiator for the direct C-H arylation of unactivated arenes with aryl iodides, proceeding through a base-promoted homolytic aromatic substitution (BHAS) mechanism. nih.govnih.gov

Carbon-Heteroatom Bond Formation:

C-N Bond Formation: The cross-coupling of arylhydrazines with amines, catalyzed by an IBX/Cu(OAc)₂ system, provides a direct route to diarylamines. This denitrogenative coupling is tolerant of both steric and electronic variations on the coupling partners. nih.gov Palladium-catalyzed systems have also been developed for the coupling of hydrazine with aryl halides to form aryl hydrazines. nih.gov

These methodologies highlight the potential of this compound as a versatile arylating agent in modern organic synthesis.

A significant pathway in the transformation of arylhydrazines involves the formation of aryl radicals. nih.gov These highly reactive intermediates can be generated under various conditions and participate in a range of synthetic transformations. nih.gov

Generation of Aryl Radicals: Aryl radicals can be generated from arylhydrazines through oxidation or base-promoted processes. nih.govsemanticscholar.org

Oxidative Methods: Reagents like molecular iodine under air can catalyze the formation of aryl radicals from arylhydrazines. nih.govsemanticscholar.org

Base-Promoted Homolysis: In the presence of a strong base like potassium tert-butoxide (t-BuOK), phenylhydrazine can be deprotonated. The resulting anion can then transfer an electron to an aryl halide, initiating a radical chain reaction for C-H arylation (BHAS mechanism). nih.govnih.gov

Photocatalysis: Under photocatalytic, metal-free conditions, arylhydrazines can be used for the C-H arylation of heterocycles like quinoxalinones, with mechanistic studies indicating the involvement of a radical pathway. mdpi.com

Once formed, the 2,6-diethylphenyl radical can be trapped by various substrates, such as electron-deficient alkenes (as in Meerwein arylation) or heteroaromatic compounds, to form new carbon-carbon bonds. nih.govsemanticscholar.org The formation of aryl radicals from arylhydrazines is a key mechanistic step that enables their participation in reactions beyond traditional ionic pathways. nih.gov

Oxidative Reactions (e.g., with Lead Tetraacetate, Oxygen)

The oxidation of hydrazine derivatives can lead to a variety of products depending on the oxidant and reaction conditions. For (2,6-Diethylphenyl)hydrazine, oxidation typically targets the N-N bond and the associated hydrogen atoms, potentially leading to the formation of azo compounds, aryl radicals, or complete cleavage of the hydrazine moiety.

Oxidation with Lead Tetraacetate (LTA)

Lead tetraacetate (LTA, Pb(OAc)₄) is a powerful oxidizing agent known for its ability to effect a range of transformations, including the cleavage of glycols and the oxidation of hydrazines. organic-chemistry.org When applied to monosubstituted arylhydrazines, LTA can initiate oxidative processes that typically proceed through radical or diazenyl intermediates.

The reaction of an arylhydrazine with LTA is proposed to generate a transient aryldiazene (Ar-N=NH) species. This highly reactive intermediate can then follow several pathways. In the presence of a suitable trapping agent or under conditions that favor dimerization, it can lead to the formation of a symmetrical azoarene (Ar-N=N-Ar). Alternatively, the aryldiazene can lose dinitrogen (N₂) to form an aryl radical (Ar•). This radical can then abstract a hydrogen atom to form the corresponding arene (2,6-diethylbenzene) or participate in other radical-mediated reactions. The oxidation of acylhydrazines with LTA has been shown to proceed via aroyldi-imide intermediates, which can be hydrolyzed to carboxylic acids. researchgate.net

Table 1: Potential Products from LTA Oxidation of (2,6-Diethylphenyl)hydrazine

| Reactant | Oxidant | Key Intermediate | Potential Products |

|---|

Oxidation with Molecular Oxygen

The oxidation of hydrazines by molecular oxygen is a complex process, often catalyzed by metal ions, and proceeds through a free-radical chain mechanism. researchgate.netnih.gov The reaction is initiated by a one-electron oxidation of the hydrazine to form a hydrazyl radical (Ar-NH-NH•). This radical can then react with oxygen to generate superoxide (B77818) radicals (O₂⁻•) and perpetuate the chain reaction. researchgate.net

Intermediates in this process can include superoxide radicals, hydrogen peroxide, and phenyldiazene. researchgate.net The ultimate products are typically the corresponding arene, resulting from the cleavage of the C-N and N-N bonds, along with nitrogen gas and water. mdpi.com The autoxidation is often autocatalytic, with the reaction rate increasing as intermediates accumulate. For (2,6-Diethylphenyl)hydrazine, this process would lead to the formation of 1,3-diethylbenzene, nitrogen, and water. The presence of the bulky ethyl groups at the ortho positions may influence the reaction kinetics but is unlikely to change the fundamental oxidative pathway.

Table 2: Mechanistic Overview of Oxidation with Oxygen

| Step | Process | Description |

|---|---|---|

| Initiation | One-electron oxidation | (2,6-Diethylphenyl)hydrazine is oxidized to its corresponding hydrazyl radical. |

| Propagation | Reaction with O₂ | The hydrazyl radical reacts with molecular oxygen, forming superoxide and other reactive oxygen species. |

| Intermediate Formation | Multiple pathways | Intermediates such as (2,6-Diethylphenyl)diazene and hydrogen peroxide are formed. |

| Termination | Product formation | The reaction terminates with the formation of stable products like 1,3-diethylbenzene, nitrogen gas, and water. |

Polyoxometalate-Catalyzed Transformations

Polyoxometalates (POMs) are a class of nano-sized metal-oxo clusters that exhibit excellent redox properties and are used as catalysts in a variety of chemical transformations. researchgate.netrsc.org Their ability to facilitate multi-electron transfers makes them effective for oxidative reactions.

An efficient method for the oxidative dehydrogenation of hydrazines to their corresponding azo compounds has been developed using an Anderson-type polyoxomolybdate-based iron(III) catalyst with hydrogen peroxide as the oxidant. researchgate.net This transformation is believed to proceed through a radical process. When applied to (2,6-Diethylphenyl)hydrazine, this catalytic system would be expected to yield 1,2-bis(2,6-diethylphenyl)diazene, the symmetrical azo compound. POMs offer advantages such as high stability and reusability, making them attractive for sustainable chemical synthesis. researchgate.net The catalytic cycle likely involves the oxidation of the hydrazine by the high-valent metal center of the POM, which is then re-oxidized by hydrogen peroxide.

Table 3: Polyoxometalate-Catalyzed Oxidation of Hydrazines

| Catalyst System | Substrate Type | Product Type | Mechanistic Insight | Source |

|---|

N'-Substitution and Derivatization Reactions (e.g., N'-Formylation)

The hydrazine moiety possesses two nitrogen atoms (N and N') that can serve as nucleophiles. For an arylhydrazine like (2,6-diethylphenyl)hydrazine, the N atom is directly attached to the aromatic ring, while the N' atom is terminal. The nucleophilicity and reactivity of these two centers can be selectively exploited to create a wide range of derivatives.

N'-Formylation

N'-Formylation is a specific type of derivatization that introduces a formyl group (-CHO) onto the terminal nitrogen atom of the hydrazine. This reaction converts the hydrazine into a hydrazide. Various formylating agents can be employed for this purpose, with formic acid being one of the most common. wikipedia.org The reaction typically requires an activating agent or catalyst to proceed efficiently. For example, palladium-catalyzed formylation of aryl halides uses formic acid as the source of the carbonyl group. nih.govresearchgate.net

For (2,6-Diethylphenyl)hydrazine, N'-formylation would yield N'-(2,6-diethylphenyl)formohydrazide. The reaction would likely proceed by the nucleophilic attack of the terminal N' amine on an activated formylating agent. The steric hindrance from the two ethyl groups on the phenyl ring primarily affects the N nitrogen, making the N' nitrogen more accessible for substitution and derivatization reactions. This selective reactivity is crucial for synthesizing complex molecules where specific substitution patterns are required. Other derivatization reactions can be used for the quantification of hydrazine, such as reaction with p-dimethylaminobenzaldehyde or 2,4-Dinitrophenylhydrazine (B122626). ijcpa.innih.gov

Table 4: Representative N'-Substitution and Derivatization Reactions

| Reaction Type | Reagent/Catalyst | Product |

|---|---|---|

| N'-Formylation | Formic Acid / Activator | N'-(2,6-diethylphenyl)formohydrazide |

| N'-Arylation | Aryl Tosylate / Pd Catalyst | N-Aryl-N'-(2,6-diethylphenyl)hydrazine |

| Derivatization for Analysis | Benzaldehyde | N'-(2,6-diethylphenyl)benzaldehyde hydrazone |

Advanced Spectroscopic and Structural Characterization of Arylhydrazine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For (2,6-Diethylphenyl)hydrazine hydrochloride, both ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl ring are expected to appear in the range of 6.5-7.5 ppm. oregonstate.edu Due to the symmetrical substitution pattern, the protons at the 3, 4, and 5 positions would likely present as a complex multiplet. The protons of the hydrazine (B178648) group (-NH-NH3+) would be observed as broad singlets, typically in the downfield region (above 8.0 ppm), with their exact chemical shift being sensitive to solvent and concentration. chemicalbook.com The ethyl groups would give rise to a characteristic quartet for the methylene (B1212753) (-CH2-) protons around 2.5-2.8 ppm and a triplet for the methyl (-CH3) protons around 1.2-1.4 ppm, showing the expected spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying each unique carbon environment. The carbon atoms of the phenyl ring are expected to resonate in the aromatic region of the spectrum, typically between 110 and 150 ppm. chemicalbook.com The carbon atom attached to the hydrazine group (C1) and the two carbons bearing the ethyl groups (C2, C6) would be distinct from the other aromatic carbons (C3, C4, C5). The methylene (-CH2-) carbons of the ethyl groups would likely appear around 20-30 ppm, while the terminal methyl (-CH3) carbons would be found further upfield, around 10-15 ppm. rsc.org

Predicted NMR Data for this compound

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic-H | ¹H NMR | 6.5 - 7.5 | Multiplet |

| Hydrazine-H | ¹H NMR | > 8.0 | Broad Singlet |

| Methylene-H (-CH₂) | ¹H NMR | 2.5 - 2.8 | Quartet |

| Methyl-H (-CH₃) | ¹H NMR | 1.2 - 1.4 | Triplet |

| Aromatic-C | ¹³C NMR | 110 - 150 | - |

| Methylene-C (-CH₂) | ¹³C NMR | 20 - 30 | - |

Vibrational Spectroscopy (Infrared) for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, the IR spectrum would exhibit several characteristic absorption bands.

Key expected vibrations include:

N-H Stretching: Broad and strong absorptions in the region of 3200-2600 cm⁻¹ are characteristic of the hydrazinium (B103819) ion (-NH3+). Additional sharper bands around 3300-3400 cm⁻¹ may be present due to the N-H bond of the secondary amine. researchgate.net

C-H (Aromatic) Stretching: These vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). vscht.cz

C-H (Aliphatic) Stretching: Absorptions corresponding to the ethyl groups will be found just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹). researchgate.net

N-H Bending: Bending vibrations for the amino and ammonium (B1175870) groups are expected in the 1500-1650 cm⁻¹ region.

C=C (Aromatic) Stretching: These appear as a series of sharp bands of variable intensity in the 1450-1600 cm⁻¹ range. nih.gov

C-H Bending (Out-of-Plane): Strong bands in the 675-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring. vscht.cz

Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazinium (-NH₃⁺) | N-H Stretch | 3200 - 2600 (broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H (-CH₂, -CH₃) | C-H Stretch | 2970 - 2850 |

| Ammonium/Amine | N-H Bend | 1650 - 1500 |

Electronic Spectroscopy (UV-Visible) for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene (B151609) ring. Aromatic compounds typically exhibit characteristic absorption bands in the ultraviolet region.

It is expected that this compound will show two main absorption bands. acs.org The first, more intense band (the E-band) would likely appear at a shorter wavelength, typically around 200-230 nm, corresponding to π → π* transitions within the benzene ring. A second, less intense band (the B-band), also arising from π → π* transitions but of a different symmetry, is expected at a longer wavelength, likely in the 250-290 nm range. acs.orgacs.org The presence of the hydrazine and ethyl substituents on the ring may cause a slight shift (bathochromic or hypsochromic) of these bands compared to unsubstituted benzene.

Predicted UV-Visible Absorption Maxima (λmax)

| Electronic Transition | Chromophore | Predicted λmax (nm) |

|---|---|---|

| π → π* (E-band) | Diethylphenyl ring | ~ 200 - 230 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

The molecular formula for this compound is C10H17ClN2, with a molecular weight of 200.71 g/mol . calpaclab.com In a typical mass spectrum, the molecular ion peak for the free base, (2,6-Diethylphenyl)hydrazine (C10H16N2), would be observed at m/z 164. The fragmentation of this ion would likely proceed through several characteristic pathways. libretexts.org

Common fragmentation patterns for alkyl-substituted aromatic amines and hydrazines include:

Benzylic Cleavage: Loss of a methyl radical (•CH3, 15 Da) from one of the ethyl groups to form a stable benzylic cation is a highly probable fragmentation, leading to a peak at m/z 149.

Alpha-Cleavage: Cleavage of the N-N bond could lead to the loss of the amino group (•NH2, 16 Da), although this may be less favored.

Loss of Ethyl Group: Cleavage of an entire ethyl group (•C2H5, 29 Da) would result in a fragment at m/z 135.

Ring Fragmentation: Further fragmentation of the aromatic ring itself can occur, leading to smaller characteristic ions.

Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 164 | [C₁₀H₁₆N₂]⁺ | Molecular Ion (Free Base) |

| 149 | [M - CH₃]⁺ | Loss of a methyl radical |

| 135 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise data on bond lengths, bond angles, and torsional angles within the molecule. nih.gov

While a specific crystal structure for this compound is not found in the surveyed literature, such an analysis would confirm the geometry of the diethylphenyl group and the hydrazinium moiety. It would reveal the planarity of the benzene ring and the orientation of the ethyl and hydrazinium substituents relative to it. Crucially, it would also detail the packing of the molecules in the crystal lattice, showing how the (2,6-diethylphenyl)hydrazinium cations and chloride anions arrange themselves in a repeating three-dimensional pattern. acs.org This packing is governed by the intermolecular forces discussed in the following section.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. scirp.orgscirp.org The Hirshfeld surface is mapped with properties like the normalized contact distance (d_norm), which highlights regions of close intermolecular contact. mdpi.com

Although no crystal structure is available to perform a specific Hirshfeld analysis for this compound, the expected interactions can be predicted from its molecular structure. The primary intermolecular forces would be the strong ionic interactions and hydrogen bonds between the hydrazinium cation (-NH3+) and the chloride anion (Cl-). These N-H···Cl hydrogen bonds would be the dominant feature organizing the crystal packing.

A 2D fingerprint plot derived from a Hirshfeld analysis would quantify the contribution of different types of contacts. researchgate.net For this compound, it is predicted that:

H···Cl/Cl···H contacts would be very prominent, appearing as sharp spikes on the fingerprint plot, representing the strong hydrogen bonds.

H···H contacts would also make a significant contribution, arising from van der Waals interactions between the ethyl groups and aromatic rings of adjacent molecules. mdpi.com

C···H/H···C contacts might also be present, potentially indicating weaker C-H···π interactions involving the aromatic ring. scirp.org

This analysis provides a powerful visualization of how molecules "recognize" each other in the solid state, which is fundamental to understanding the physical properties of the material. scirp.org

Theoretical and Computational Chemistry Studies on 2,6 Diethylphenyl Hydrazine Hydrochloride and Analogs

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for studying the physicochemical properties of hydrazine (B178648) derivatives due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations are used to predict a wide range of properties, from molecular geometry to spectroscopic signatures and reactivity patterns. researchgate.netkbhgroup.in The B3LYP functional is a commonly employed method in these studies, often paired with basis sets like 6-311G(d,p) to provide reliable results. researchgate.netkbhgroup.in

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure (a minimum on the potential energy surface). For substituted phenylhydrazines, DFT calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. bhu.ac.innih.gov

Table 1: Representative Calculated Structural Parameters for a Phenylhydrazine (B124118) Analog. Data is illustrative and based on typical values found in computational studies of similar molecules.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-N Bond Length | Bond between the phenyl ring and the hydrazine nitrogen | ~1.40 Å |

| N-N Bond Length | Bond between the two hydrazine nitrogens | ~1.42 Å |

| C-N-N Bond Angle | Angle around the nitrogen atom attached to the ring | ~118° |

| C-C-N-N Dihedral Angle | Torsion angle describing the orientation of the hydrazine group | Variable, depends on steric factors |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. rsc.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. kbhgroup.in

For phenylhydrazine analogs, the HOMO is typically localized on the phenyl ring and the hydrazine nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed over the aromatic ring system. The HOMO-LUMO energy gap can be calculated using DFT methods to evaluate the compound's kinetic stability and chemical reactivity. kbhgroup.in

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Phenylhydrazine. Values are hypothetical and represent typical outputs from DFT calculations.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | 4.6 eV | Indicates high kinetic stability and low reactivity. A smaller gap signifies easier electronic excitation. kbhgroup.in |

DFT calculations are highly effective for predicting vibrational (infrared) and electronic (UV-Visible) spectra. researchgate.net Calculated vibrational frequencies can be compared with experimental IR spectra to help assign specific absorption bands to the corresponding molecular vibrations, such as N-H stretching, C=C ring stretching, and C-N stretching. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the electronic absorption spectra (UV-Vis) of molecules. kbhgroup.in This method can predict the absorption wavelengths (λmax) and oscillator strengths of electronic transitions, which are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.govresearchgate.net For aromatic compounds like (2,6-Diethylphenyl)hydrazine, these transitions often correspond to π → π* excitations within the phenyl ring.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a quantitative measure of stability and reactivity.

Chemical Hardness (η): Measures resistance to change in electron configuration. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Potential (μ): Relates to the escaping tendency of electrons. It is calculated as (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or group to attract electrons. It is the negative of the chemical potential (-μ).

Global Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as μ² / 2η.

Local reactivity can be analyzed using tools like Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. bhu.ac.in Red regions on an MEP map indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). rsc.org For a phenylhydrazine derivative, the lone pairs on the nitrogen atoms would be expected to be regions of high negative potential.

Quantum Chemical Analyses of Tautomerism and Isomer Stability

Substituted hydrazines can exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For instance, in related systems, a hydrazone tautomer can exist in equilibrium with an enhydrazine form. researchgate.net Quantum chemical calculations are instrumental in determining the relative stabilities of different tautomers and isomers. nih.gov By calculating the total electronic energy of each form, researchers can predict which tautomer is more stable and therefore more abundant at equilibrium. The energy difference between tautomers indicates the position of the equilibrium, while the energy barrier for the interconversion can also be calculated to understand the kinetics of the process.

Advanced Bonding Analyses (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis is a computational method used to study bonding interactions and charge distribution within a molecule in detail. researchgate.net It transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the classic Lewis structure concept. nih.gov

NBO analysis provides insights into:

Hybridization: It determines the hybridization of atomic orbitals contributing to each bond.

Natural Atomic Charges: It calculates the charge on each atom, which is often considered more reliable than charges derived from other methods like Mulliken population analysis.

Intramolecular Interactions: A key feature of NBO analysis is its ability to quantify stabilizing interactions, such as hyperconjugation. nih.gov This is done by evaluating the interaction energy (E(2)) between a filled (donor) NBO and a vacant (acceptor) NBO. rsc.org For example, the interaction between a nitrogen lone pair (donor) and an adjacent anti-bonding orbital (acceptor) can be quantified to understand electron delocalization and its contribution to molecular stability. researchgate.netnih.gov

Intermolecular Interaction Modeling (e.g., AIM, Hirshfeld Surface Analysis in silico)

Computational modeling of intermolecular interactions provides crucial insights into the crystal packing, stability, and physicochemical properties of solid-state materials. For (2,6-Diethylphenyl)hydrazine hydrochloride and its analogs, techniques such as Atoms in Molecules (AIM) theory and Hirshfeld surface analysis are instrumental in qualitatively and quantitatively characterizing the non-covalent interactions that govern their supramolecular architecture.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in crystalline solids. This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, allowing for the mapping of intermolecular interactions. tandfonline.com For phenylhydrazine analogs, Hirshfeld analysis typically reveals a variety of intermolecular contacts, including N-H···Cl, C-H···Cl, and π-π stacking interactions. The presence of the diethylphenyl group in this compound would be expected to introduce additional C-H···π and van der Waals interactions.

| Interaction Type | Description | Anticipated Significance |

|---|---|---|

| N-H···Cl | Hydrogen bonding between the hydrazinium (B103819) group and the chloride ion. | High |

| C-H···π | Interactions involving the ethyl groups and the phenyl ring. | Moderate |

| π-π Stacking | Interactions between the phenyl rings of adjacent molecules. | Moderate to High |

| H···H | General van der Waals contacts. | High |

| C-H···Cl | Weak hydrogen bonds between carbon donors and the chloride ion. | Low to Moderate |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural features of molecules with their physicochemical properties. For this compound and its analogs, QSPR models can be developed to predict properties such as solubility, melting point, and biological activity based on a set of calculated molecular descriptors.

The development of a robust QSPR model involves the calculation of a wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic parameters. nih.gov For hydrazine derivatives, key descriptors often include molecular weight, logP (lipophilicity), polar surface area, and various quantum chemical parameters like HOMO and LUMO energies. researchgate.netsemanticscholar.org Statistical methods such as multiple linear regression (MLR) and artificial neural networks (ANN) are then employed to build a mathematical model that links these descriptors to the property of interest. semanticscholar.org

QSPR studies on related hydrazine-containing compounds have revealed that hydrophobic parameters (like ClogP) and descriptors related to molecular size and shape are often critical in predicting their biological activities. nih.gov For instance, the presence of the diethylphenyl group in this compound would significantly influence its lipophilicity and steric profile, which would be captured by these descriptors.

The table below lists some of the key descriptor classes and their relevance in QSPR studies of compounds analogous to this compound.

| Descriptor Class | Examples | Predicted Influence on Properties |

|---|---|---|

| Constitutional | Molecular Weight, Number of Rings | Influences bulk properties like melting and boiling points. |

| Topological | Wiener Index, Kier & Hall Indices | Correlates with molecular branching and shape, affecting intermolecular forces. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Relates to reactivity and the nature of intermolecular interactions. |

| Hydrophobicity | LogP | Crucial for predicting solubility and biological membrane permeability. |

Molecular Dynamics and Reaction Pathway Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of conformational changes, intermolecular interactions, and reaction mechanisms over time. For this compound, MD simulations could be employed to investigate its behavior in different solvent environments and to explore its potential reaction pathways.

In the context of reaction pathway simulations, computational methods can be used to elucidate the mechanisms of reactions involving hydrazine derivatives. For example, studies on the reaction of phenylhydrazine with other molecules have explored the initial steps of electron transfer and subsequent transformations. nih.govacs.org For this compound, theoretical calculations could map out the energy landscape of its potential reactions, such as oxidation or condensation reactions, identifying transition states and intermediates.

MD simulations of hydrazine derivatives in aqueous solution have been used to understand their hydration shells and the dynamics of hydrogen bonding with water molecules. uni-paderborn.de Such simulations for this compound would shed light on its solubility and the stability of the hydrated ionic species in solution. Furthermore, MD simulations can be instrumental in understanding the conformational flexibility of the diethylphenyl group and its impact on the molecule's interaction with its environment. nih.gov

The following table outlines potential applications of molecular dynamics and reaction pathway simulations for studying this compound.

| Simulation Type | Objective | Potential Insights |

|---|---|---|

| MD in Aqueous Solution | To study solvation and dynamics. | Understanding of solubility, hydration structure, and diffusion. |

| Reaction Pathway Simulation | To elucidate reaction mechanisms. | Identification of transition states, intermediates, and reaction kinetics. |

| Conformational Analysis | To explore the flexibility of the molecule. | Understanding the accessible conformations of the diethylphenyl group. |

| Crystal Lattice Dynamics | To study the solid-state behavior. | Insights into phase transitions and thermal stability. |

Advanced Applications of Arylhydrazines and Their Derivatives in Chemical Research

Role as Versatile Synthons for Complex Molecular Architectures

(2,6-Diethylphenyl)hydrazine hydrochloride is a valuable and versatile synthon, or building block, for the construction of complex heterocyclic molecular architectures. Its utility is most prominently demonstrated in reactions that lead to the formation of indole (B1671886) and pyrazole (B372694) ring systems, which are core structures in many pharmaceuticals and biologically active compounds.

The classic application of this compound is in the Fischer indole synthesis , a powerful reaction discovered in 1883 that produces indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. mdpi.comrsc.org The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a chemicalbook.comchemicalbook.com-sigmatropic rearrangement to form a new carbon-carbon bond, ultimately cyclizing and eliminating ammonia (B1221849) to yield the aromatic indole structure. mdpi.comnih.gov The presence of the two ethyl groups at the 2 and 6 positions of the phenyl ring provides steric hindrance that can influence the regioselectivity of the reaction and impart specific properties to the final product.

A specific example involves the reaction of this compound with cyclohexanone. This condensation yields 8-ethyl-9-methyl-1,2,3,4-tetrahydrocarbazole, a complex heterocyclic system. calpaclab.com This transformation highlights the utility of the synthon in preparing intricate, multi-ring structures.

Beyond indoles, arylhydrazine hydrochlorides are instrumental in the synthesis of substituted pyrazoles. Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are foundational moieties in medicinal chemistry, found in drugs like the anti-inflammatory celecoxib. chemicalbook.com Microwave-assisted synthesis methods have been developed for the direct N-heterocyclization of various phenylhydrazine (B124118) hydrochlorides to form 1,3,5-trisubstituted pyrazoles in a single step, demonstrating a modern and efficient approach to creating these valuable molecular scaffolds. chemicalbook.comcymitquimica.com

The table below summarizes a key synthetic application of this compound.

| Reactant 1 | Reactant 2 | Reaction Type | Product | Significance |

| This compound | Cyclohexanone | Fischer Indole Synthesis | 8-ethyl-9-methyl-1,2,3,4-tetrahydrocarbazole calpaclab.com | Construction of complex, multi-ring heterocyclic systems. |

| Phenylhydrazine hydrochlorides | Metal-acetylacetonates | Microwave-assisted N-heterocyclization | 1,3,5-Trisubstituted pyrazoles chemicalbook.comcymitquimica.com | Efficient, single-step synthesis of medicinally important pyrazole cores. |

Catalytic Applications in Organic Synthesis

Design of Analytical Reagents and Chemosensors

The development of chemosensors is a significant area of analytical chemistry. While numerous fluorescent and colorimetric chemosensors have been designed based on hydrazine (B178648) derivatives for the detection of various species, there is a lack of specific literature describing the application of this compound as a primary component in such analytical reagents.

The hydrazine functional group is a key component in many chemosensors due to its coordination properties and reactivity. For instance, novel sensors for detecting hazardous heavy metal ions like Cd²⁺ and Zn²⁺ have been created by condensing hydrazine with aromatic aldehydes to form Schiff base ligands with fluorescent properties. mdpi.com Similarly, other research has focused on developing naphthylhydrazone-based sensors for Cu²⁺ detection and ruthenium complexes for sensing phosphate (B84403) anions. rsc.orgnih.gov However, these examples utilize hydrazine hydrate (B1144303) or other specialized hydrazine derivatives as the starting material. Direct application or modification of this compound for the explicit purpose of sensing metal ions, anions, or specific organic molecules has not been a prominent subject of investigation in the available chemical research literature.

Emerging Research Directions and Future Perspectives in 2,6 Diethylphenyl Hydrazine Hydrochloride Research

Innovations in Synthesis and Derivativatization Strategies

The synthesis of phenylhydrazine (B124118) salts has traditionally followed established routes, but modern advancements are focusing on improving efficiency, safety, and scalability. One promising innovation is the adoption of continuous flow processes. researchgate.net Continuous flow reactors offer significant advantages over batch synthesis, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when handling potentially energetic intermediates like diazonium salts. researchgate.net The synthesis of substituted phenylhydrazines, such as (2,6-Diethylphenyl)hydrazine hydrochloride, can be streamlined using this technology, enabling safer scale-up and minimizing the accumulation of hazardous intermediates. researchgate.net

As a derivatizing agent, this compound follows the characteristic reactivity of hydrazines, which are widely used for the detection and analysis of carbonyl compounds. researchgate.net Hydrazines react with the carbonyl group of aldehydes and ketones in an addition-elimination reaction to form stable hydrazone derivatives, which can be easily analyzed. researchgate.netnih.gov This derivatization is crucial in environmental and pharmaceutical analysis for quantifying trace levels of carbonyls. researchgate.netijcpa.in The use of reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a well-established strategy, and this compound can be employed in similar protocols to generate derivatives with different chromatographic or mass spectrometric properties, potentially enhancing selectivity or detection sensitivity for specific applications. researchgate.netnih.gov

| Derivatizing Agent Class | Target Analyte | Reaction Product | Significance |

|---|---|---|---|

| Phenylhydrazines | Aldehydes, Ketones | Phenylhydrazone | Forms stable, often crystalline, derivatives suitable for chromatographic analysis and characterization. researchgate.netscirp.org |

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | 2,4-Dinitrophenylhydrazone | Creates highly colored derivatives with strong UV absorbance, enabling sensitive detection in HPLC-UV methods. ijcpa.in |

| Hydrazides | Carbonyl Compounds | Hydrazone | Used in multicomponent reactions following initial derivatization to build molecular complexity. organic-chemistry.org |

Exploration of Novel Reactivity and Catalytic Pathways

The nucleophilic nature of the hydrazine (B178648) functional group is central to its reactivity. Research continues to explore the reactions of hydrazines with a variety of electrophiles to forge new carbon-nitrogen and nitrogen-nitrogen bonds. researchgate.net While the fundamental reactivity of hydrazines as nucleophiles is well-understood, the influence of the bulky 2,6-diethylphenyl substituent presents opportunities for discovering novel, sterically-controlled reaction pathways. This steric hindrance can influence regioselectivity in reactions where multiple sites are available for attack.

A significant area of reactivity for phenylhydrazines is in the synthesis of nitrogen-containing heterocycles, which are core scaffolds in many pharmaceuticals and functional materials. The Fischer indole (B1671886) synthesis is a classic example, and applying this reaction to this compound could yield sterically encumbered indole derivatives with unique properties. Beyond indoles, this compound is a key precursor for synthesizing substituted pyrazoles through condensation reactions with 1,3-dicarbonyl compounds.

Recent research has also demonstrated the utility of hydrazine derivatives in mediating complex transformations, such as Diels-Alder aromatization reactions. nih.gov In these strategies, a hydrazine can be used as a recyclable auxiliary to activate a substrate, facilitate a cycloaddition, and then be cleaved and recovered after the aromatic product is formed. nih.gov Exploring the role of this compound in such catalytic or auxiliary-mediated cycles could lead to novel and efficient synthetic methods. Furthermore, iron-catalyzed nitrogen fixation processes that generate hydrazine highlight the fundamental role of hydrazine intermediates in complex catalytic cycles, suggesting that synthetic derivatives could play a role in developing new catalytic systems. nih.gov

Advanced Computational Probing of Structure-Reactivity Relationships

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. Density Functional Theory (DFT) has emerged as a particularly valuable method for investigating the electronic structure and reactivity of organic compounds, including hydrazine derivatives. researchgate.net Through DFT calculations, key quantum chemical parameters that govern a molecule's reactivity can be determined.

For this compound, computational studies can elucidate the relationship between its structure and reactivity. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's nucleophilic and electrophilic sites and its kinetic stability. researchgate.net The HOMO-LUMO energy gap is a critical indicator of chemical reactivity. researchgate.net Furthermore, mapping the Molecular Electrostatic Potential (MEP) can visualize the electron-rich and electron-poor regions of the molecule, identifying the primary sites for nucleophilic attack by the hydrazine nitrogen atoms. researchgate.net These computational models allow researchers to rationalize experimentally observed reactivity and to predict how the steric and electronic effects of the 2,6-diethylphenyl group modulate the nucleophilicity of the hydrazine moiety compared to simpler phenylhydrazines.

| Parameter | Abbreviation | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Indicates the ability of a molecule to donate electrons; higher energy corresponds to greater nucleophilicity. researchgate.net |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Indicates the ability of a molecule to accept electrons; lower energy corresponds to greater electrophilicity. researchgate.net |

| HOMO-LUMO Energy Gap | ΔE | Represents the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. researchgate.net |

| Molecular Electrostatic Potential | MEP | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. researchgate.net |

Integration into Multi-Component and Sustainable Reaction Sequences

Modern organic synthesis places a strong emphasis on sustainability and efficiency. Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are a cornerstone of green chemistry. nih.govbeilstein-journals.org MCRs offer high atom and step economy, reduce waste by avoiding the isolation of intermediates, and allow for the rapid generation of molecular diversity. nih.gov

Hydrazine derivatives are excellent candidates for MCRs, serving as key building blocks for a wide array of heterocyclic compounds. beilstein-journals.orgresearchgate.net For example, this compound can be used in three- or four-component reactions with aldehydes, β-ketoesters, and nitriles to construct complex pyrazole (B372694) or pyranopyrazole scaffolds. beilstein-journals.orgresearchgate.net The integration of this specific hydrazine into MCRs allows for the synthesis of novel compound libraries with significant steric bulk around the N-phenyl moiety, which can be valuable for tuning the biological activity or material properties of the final products.

The principles of sustainability also encourage the development of reaction sequences that are operationally simple and environmentally benign. The use of this compound in catalyst-free MCRs or in aqueous media aligns with these goals. researchgate.net Moreover, designing processes where the hydrazine-derived moiety can act as a traceless activating group or a recyclable auxiliary further enhances the sustainability of a synthetic route. nih.gov Combining the efficiency of MCRs with sustainable practices like continuous flow synthesis represents a powerful strategy for future chemical production.

Q & A

Q. What are the standard synthetic routes for preparing (2,6-Diethylphenyl)hydrazine hydrochloride?

The compound is typically synthesized via diazotization of a substituted aniline derivative (e.g., 2,6-diethylaniline) using sodium nitrite in hydrochloric acid, followed by reduction with agents like sodium sulfite or stannous chloride. The intermediate hydrazine is precipitated as the hydrochloride salt through acidification. This method is analogous to phenylhydrazine hydrochloride synthesis, where aniline derivatives are diazotized, reduced, and neutralized . Key steps include controlling reaction temperature (<5°C during diazotization) and stoichiometric optimization of reducing agents to minimize byproducts.

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

- HPLC : Employ reverse-phase chromatography with UV detection (e.g., 254 nm) and a C18 column. Mobile phases often include acetonitrile/0.1% trifluoroacetic acid (TFA) in water for optimal resolution .

- NMR : and NMR in deuterated DMSO or DO can confirm substitution patterns and hydrazine protonation.

- FTIR : Peaks near 3200–3400 cm (N-H stretch) and 1600 cm (C=N vibrations) are diagnostic .

- Titrimetric Assay : Iodometric titration quantifies free hydrazine content, where excess iodine reacts with the compound, and unreacted iodine is back-titrated with sodium thiosulfate .

Q. How should this compound be stored to ensure stability?

Store in airtight, light-resistant containers under inert gas (N or Ar) at 2–8°C. The compound is hygroscopic; desiccants like silica gel should be included. Avoid prolonged exposure to oxygen, as hydrazine derivatives can oxidize to form diazenes or other degradation products .

Q. What are its primary applications in foundational organic synthesis?

It is widely used to synthesize hydrazones via condensation with carbonyl compounds (aldehydes/ketones). Hydrazones serve as intermediates for heterocycles like pyrazoles and indoles. For example, in Fischer indole synthesis, it reacts with cyclic ketones to form substituted indoles under acidic conditions .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved experimentally?

- Step 1 : Perform solubility tests in a standardized solvent panel (e.g., water, ethanol, DMSO, ethyl acetate) at 25°C.

- Step 2 : Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility limits.

- Step 3 : Cross-validate with computational methods (e.g., COSMO-RS simulations) to predict solvent interactions. Discrepancies often arise from impurities or hydration states; recrystallization from ethanol/water (1:1) can yield a pure phase for re-testing .

Q. What strategies optimize reaction yields in heterocyclic syntheses using this compound?

- Catalysis : Use Lewis acids (e.g., ZnCl) to accelerate hydrazone formation.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity in cyclization steps.

- Temperature Gradients : For indole formation, start at 0°C during condensation, then heat to 80°C for cyclization.

- Byproduct Mitigation : Add scavengers (molecular sieves) to remove water in Fischer indole reactions .

Q. How does pH affect the stability of this compound in aqueous solutions?

The compound is stable in acidic conditions (pH 2–4) but degrades rapidly above pH 7 due to deprotonation and subsequent oxidation. Conduct accelerated stability studies by incubating buffered solutions (pH 3–9) at 40°C for 72 hours. Monitor degradation via HPLC; degradation products include diazenes and chlorinated aromatic byproducts .

Q. What advanced spectroscopic methods resolve ambiguities in its tautomeric forms?

- X-ray Crystallography : Determines solid-state structure, confirming the hydrazinium chloride configuration.

- -NMR : Differentiates between protonated (δ ~−250 ppm) and free hydrazine species.

- Raman Spectroscopy : Identifies N-H bending modes (∼1600 cm) and C-Cl stretches (∼700 cm) .

Data Contradiction Analysis

- Example Issue : Discrepancies in reported melting points (e.g., 225°C vs. 230°C).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.